molecular formula C24H26N2O B14920929 Naphthalen-1-yl[4-(3-phenylpropyl)piperazin-1-yl]methanone

Naphthalen-1-yl[4-(3-phenylpropyl)piperazin-1-yl]methanone

Cat. No.: B14920929
M. Wt: 358.5 g/mol
InChI Key: DUEWLPPMISKJNW-UHFFFAOYSA-N
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Description

1-NAPHTHYL[4-(3-PHENYLPROPYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a naphthyl group, a phenylpropyl group, and a piperazine ring. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 1-NAPHTHYL[4-(3-PHENYLPROPYL)PIPERAZINO]METHANONE typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction can yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

1-NAPHTHYL[4-(3-PHENYLPROPYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce corresponding alcohols.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential pharmacological properties, including antimicrobial and antipsychotic activities . Additionally, it has applications in the industry as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 1-NAPHTHYL[4-(3-PHENYLPROPYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. . This interaction can result in various physiological effects, including sedation and muscle relaxation.

Comparison with Similar Compounds

1-NAPHTHYL[4-(3-PHENYLPROPYL)PIPERAZINO]METHANONE can be compared with other similar compounds such as naphthoylindoles and naphthopyrans. These compounds share structural similarities but differ in their specific functional groups and biological activities . For instance, naphthoylindoles are known for their psychoactive properties, while naphthopyrans exhibit photochromic behavior.

Conclusion

1-NAPHTHYL[4-(3-PHENYLPROPYL)PIPERAZINO]METHANONE is a versatile compound with significant potential in various scientific fields. Its unique structure and chemical properties make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C24H26N2O

Molecular Weight

358.5 g/mol

IUPAC Name

naphthalen-1-yl-[4-(3-phenylpropyl)piperazin-1-yl]methanone

InChI

InChI=1S/C24H26N2O/c27-24(23-14-6-12-21-11-4-5-13-22(21)23)26-18-16-25(17-19-26)15-7-10-20-8-2-1-3-9-20/h1-6,8-9,11-14H,7,10,15-19H2

InChI Key

DUEWLPPMISKJNW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCC2=CC=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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